2,4-dioxo-6H-3,1-benzoxazine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dioxo-6H-3,1-benzoxazine-6-carboxylic acid is a heterocyclic compound with a molecular formula of C9H5NO5 and a molecular weight of 207.14 g/mol . This compound is known for its unique chemical structure, which includes a benzoxazine ring fused with a carboxylic acid group. It is primarily used in research and industrial applications due to its versatile chemical properties.
Vorbereitungsmethoden
The synthesis of 2,4-dioxo-6H-3,1-benzoxazine-6-carboxylic acid typically involves the condensation of salicylamide with various aldehydes and ketones, followed by hydrolysis of the resulting esters . Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
2,4-Dioxo-6H-3,1-benzoxazine-6-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common reagents used in these reactions include bromine for bromination, and various acids and bases for catalyzing the reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,4-Dioxo-6H-3,1-benzoxazine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4-dioxo-6H-3,1-benzoxazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical interactions, which can influence biological processes. For example, its ability to undergo electrophilic substitution reactions can lead to the formation of active intermediates that interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
2,4-Dioxo-6H-3,1-benzoxazine-6-carboxylic acid can be compared with other similar compounds, such as:
2,4-Dioxo-3,4-dihydro-2H-1,3-benzoxazine-6-carboxylic acid: Shares a similar core structure but differs in specific functional groups.
9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid: Contains additional fluorine atoms and a pyrido ring, which confer different chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups and its versatile reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H5NO5 |
---|---|
Molekulargewicht |
207.14 g/mol |
IUPAC-Name |
2,4-dioxo-6H-3,1-benzoxazine-6-carboxylic acid |
InChI |
InChI=1S/C9H5NO5/c11-7(12)4-1-2-6-5(3-4)8(13)15-9(14)10-6/h1-4H,(H,11,12) |
InChI-Schlüssel |
GFFCXCIAUXPIKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=O)OC(=O)C2=CC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.